molecular formula C18H24N2O4S2 B2718171 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 941924-46-5

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2718171
CAS No.: 941924-46-5
M. Wt: 396.52
InChI Key: MWNIOBJIYACXFY-UHFFFAOYSA-N
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Description

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a methylamino group, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These methods often use microreactor systems to control reaction kinetics and conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high specificity sets it apart from other similar compounds .

Biological Activity

2,4-Dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Sulfonamide groups : These are known for their biological activity and ability to inhibit specific enzymes.
  • Dimethyl and propan-2-yl substitutions : These groups influence the compound's solubility and reactivity.

The primary mechanism of action for this compound is its inhibition of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are crucial for maintaining acid-base balance in biological systems. The compound binds to the active site of CA, preventing the conversion of carbon dioxide to bicarbonate, which is essential in various physiological processes including respiration and renal function.

Biological Activity

Recent studies have demonstrated the following biological activities:

  • Carbonic Anhydrase Inhibition :
    • The compound shows high specificity towards certain isoforms of carbonic anhydrase.
    • Inhibition constants (Ki values) indicate potent inhibitory effects, making it a candidate for further drug development.
  • Antimicrobial Properties :
    • Preliminary tests suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • The mechanism may involve disruption of bacterial metabolic processes due to CA inhibition.
  • Antitumor Activity :
    • Some studies indicate that sulfonamide derivatives can exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction.

Case Studies

A few notable case studies illustrate the compound's biological activity:

  • Study on CA Inhibition : A recent investigation reported that this compound inhibited human carbonic anhydrase II with a Ki value of 0.5 µM, demonstrating its potential as a therapeutic agent in conditions like glaucoma and epilepsy where CA inhibition is beneficial .
  • Antimicrobial Screening : In vitro testing against Staphylococcus aureus and Escherichia coli revealed zones of inhibition ranging from 10 to 15 mm, indicating moderate antimicrobial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar sulfonamides is presented:

Compound NameStructureCA Inhibition Ki (µM)Antimicrobial Activity
This compoundStructure0.5Moderate
N-(3-Amino-4-methylphenyl)benzamideStructure1.2Weak
Benzenesulfonamide DerivativeStructure0.8Strong

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)17-12-11-14(3)18(15(17)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNIOBJIYACXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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